molecular formula C27H23N5O2S B2617013 1-[4-[4-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperazin-1-yl]phenyl]ethanone CAS No. 443671-27-0

1-[4-[4-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperazin-1-yl]phenyl]ethanone

Cat. No. B2617013
CAS RN: 443671-27-0
M. Wt: 481.57
InChI Key: LMFIMLHYASLEGD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused with a 2-pyrimidinone ring, a 4-pyrimidinone ring, or a 2,4-pyrimidinedione ring . This structure is a crucial scaffold of natural and synthetic compounds with various therapeutic and biological activities .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has explored the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, employing palladium-catalyzed Buchwald–Hartwig coupling reactions. These compounds, including those structurally similar to the mentioned chemical, have shown significant anticancer activity, indicating their potential as therapeutic agents (Nowak et al., 2015).

  • Electrochemical Synthesis : Another study focused on the electrochemical synthesis of arylthiobenzazoles by electrochemical oxidation, presenting a mechanism that may be relevant for the synthesis or modification of the target compound (Amani & Nematollahi, 2012).

Biological Activities and Applications

  • Anticancer and Antiviral Properties : Certain derivatives have been investigated for their potential cytotoxicity against cancer cell lines, revealing that some possess significant anticancer activity. Additionally, derivatives have been synthesized for evaluating their anti-HIV activities, contributing to the development of new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

  • Antimicrobial Activities : Compounds with structural similarities have shown moderate effects against certain bacterial and fungal species, suggesting their utility in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Novel Synthesis Pathways and Mechanisms

  • Mechanochemical Synthesis : Research into the use of DDQ in mechanochemical C–N coupling reactions has opened up new pathways for synthesizing benzimidazoles and quinazolin-4(3H)-ones, potentially applicable to the target compound, enabling more environmentally friendly and efficient synthesis methods (Bera et al., 2022).

Future Directions

Future research directions for this compound could involve further exploration of its potential therapeutic and biological activities, given its structural similarity to quinazolinones . These activities could include antimicrobial, antimalarial, anticancer, and anti-inflammatory effects, among others .

properties

IUPAC Name

1-[4-[4-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O2S/c1-17(33)18-6-9-20(10-7-18)30-12-14-31(15-13-30)26(34)19-8-11-21-23(16-19)29-27(35)32-24-5-3-2-4-22(24)28-25(21)32/h2-11,16H,12-15H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFIMLHYASLEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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